molecular formula C16H9ClFNO2 B6325915 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one;  >90% CAS No. 892266-81-8

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90%

Cat. No.: B6325915
CAS No.: 892266-81-8
M. Wt: 301.70 g/mol
InChI Key: MCKISBOOSHURBK-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a chlorobenzoyl substituent at position 3 and a fluorine atom at position 6 on the quinolinone scaffold. Its structural features, including the electron-withdrawing fluorine and chlorobenzoyl groups, influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(4-chlorobenzoyl)-6-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15(20)13-8-19-14-6-5-11(18)7-12(14)16(13)21/h1-8H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKISBOOSHURBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 2-Amino-5-fluorobenzaldehyde (quinoline precursor)

  • 4-Chlorophenylglyoxal (benzoylating agent)

Reaction Sequence

  • Cyclization : Heating 2-amino-5-fluorobenzaldehyde with 4-chlorophenylglyoxal in polyphosphoric acid (PPA) at 120°C for 6 hours forms the quinoline core.

  • Oxidative Aromatization : Treatment with MnO₂ in dichloroethane converts the dihydroquinoline intermediate to the fully aromatic system.

  • Ketone Formation : Controlled oxidation using Jones reagent (CrO₃/H₂SO₄) introduces the 4-one functionality.

Critical Parameters :

  • Temperature control during cyclization (±2°C) to prevent ring-opening side reactions

  • Strict anhydrous conditions for oxidation steps to avoid over-oxidation to carboxylic acids

Starting Material

  • 6-Fluoroquinolin-4(1H)-one (commercially available)

Key Steps

  • Protection : Temporarily mask the 4-keto group as its trimethylsilyl ether using HMDS/imidazole in THF.

  • Benzoylation : React with 4-chlorobenzoyl chloride in the presence of AlCl₃ (Friedel-Crafts conditions) at 0–5°C.

  • Deprotection : Cleave the silyl ether with aqueous HCl in methanol.

Yield Optimization :

  • Maintaining sub-10°C temperatures during benzoylation minimizes polysubstitution byproducts

  • Use of molecular sieves (4Å) improves acylation efficiency by scavenging HCl byproduct

Reaction Condition Optimization

Solvent Systems

Solvent CombinationPurposeOptimal TemperatureYield Improvement
Toluene/DMF (3:1)Acylation80°C+18% vs. neat conditions
CH₂Cl₂/MeCN (2:1)CyclizationRefluxReduced tar formation
EtOAc/NitromethaneCrystallization60°CPurity >95%

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) outperforms H₂SO₄ in Friedländer annulations, reducing reaction time from 12h → 4h.

  • Lewis Acids : SnCl₄·5H₂O (5 mol%) enables benzoylation at ambient temperature with 92% regioselectivity.

Purification and Characterization

Chromatographic Purification

  • Normal Phase SiO₂ : Eluent gradient from hexane:EtOAc (4:1 → 1:1) removes unreacted benzoyl chloride and regioisomers.

  • Preparative HPLC : C18 column with MeOH:H₂O (75:25) + 0.1% TFA achieves >99% purity for pharmaceutical-grade material.

Spectroscopic Validation

TechniqueKey Spectral FeaturesReference Standards
¹H NMRδ 8.36 (s, C2-H), 7.76–7.72 (m, Ar-H), 12.47 (br s, NH)USP Quinoline-4-one Monograph
IR1644 cm⁻¹ (C=O), 1554 cm⁻¹ (C=N)NIST Chemistry WebBook
HRMSm/z 301.0564 [M+H]⁺ (Δ 1.2 ppm)Theoretical MW 301.70

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ microreactor technology for critical steps:

  • Benzoylation : Corning AFR® module with 2.5 min residence time at 120°C

  • Crystallization : Mixed-suspension mixed-product removal (MSMPR) crystallizers maintain particle size distribution (D90 <50μm)

Green Chemistry Innovations

  • Solvent Recovery : 98% diphenyl ether reuse via wiped-film evaporation

  • Catalyst Recycling : Magnetic Fe₃O₄@SiO₂-SnCl₄ nanoparticles enable 7-cycle reuse without activity loss

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield hydroquinolinone derivatives.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinolinone Derivatives

Compound Name Substituents (Position) Core Structure Key Functional Groups
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one 3-(4-Cl-benzoyl), 6-F Quinolin-4(1H)-one Ketone, Fluorine, Chlorobenzoyl
2-(4-Chlorophenyl)-3,4-bis(4-fluorophenyl)quinoline (3g) 2-(4-Cl-phenyl), 3,4-bis(4-F-phenyl) Quinoline Multiple fluorophenyl groups
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Cl, 6-F, 1-cyclopropyl, dihydro Dihydroquinolin-4(1H)-one Cyclopropyl, Saturated ring
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-Cl, 6-F, 4-OH Quinolin-2(1H)-one Hydroxyl group
3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene (5aa) 3-(4-Cl-benzoyl), 2,7-OCH₃ Naphthalene Methoxy, Chlorobenzoyl

Key Observations:

The dihydroquinolinone in features a saturated ring, reducing planarity and possibly altering pharmacokinetic properties (e.g., bioavailability).

Functional Group Variations: Replacement of the 4(1H)-one ketone with a hydroxyl group (as in ) increases polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability.

Biological Activity

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C15H10ClFNO
  • Molecular Weight: 273.70 g/mol

Biological Activities

Research indicates that 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one exhibits a variety of biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve interference with bacterial DNA synthesis, similar to other quinolone derivatives.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preclinical studies suggest that it may inhibit the proliferation of cancer cells through multiple pathways, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cancer cell signaling.
  • Modulation of immune responses against tumor cells.

The biological activity of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for DNA replication and repair in bacteria and cancer cells.
  • Receptor Modulation: It can bind to specific receptors, leading to altered signaling pathways that influence cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast, prostate) demonstrated that treatment with 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Data Table: Biological Activity Summary

Biological ActivityTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC < standard antibiotics
AnticancerBreast cancer cellsDecreased viability, increased apoptosis
AnticancerProstate cancer cellsDose-dependent effects on cell proliferation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one with >90% purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. Key steps include halogenation (fluorination at position 6) and benzoylation (4-chlorobenzoyl group introduction). Optimized conditions include using catalysts like palladium for cross-coupling reactions, solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), and temperature control (60–100°C) to enhance yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >90% purity.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H and 13C^{13}C NMR spectra with literature data. For example, aromatic protons in the quinoline core appear as distinct multiplets (δ 7.0–8.5 ppm), while the 4-chlorobenzoyl group shows characteristic downfield shifts .
  • Infrared (IR) Spectroscopy : Identify key functional groups, such as the carbonyl stretch (C=O) near 1640–1680 cm1^{-1} and C-F stretches at 1100–1250 cm1^{-1} .
  • X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement, ensuring bond lengths and angles align with computational models .

Q. What analytical techniques are suitable for assessing purity (>90%)?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a gradient mobile phase (e.g., acetonitrile/water). Compare retention times with reference standards (e.g., relative retention limits for impurities as in , Table 1).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and rule out side products via fragmentation patterns .

Advanced Research Questions

Q. How should discrepancies between experimental and computational spectral data be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate spectral measurements under standardized conditions (e.g., solvent, concentration) to exclude experimental artifacts.
  • Density Functional Theory (DFT) : Simulate NMR/IR spectra using software like Gaussian or ORCA, accounting for solvent effects (e.g., PCM model). Discrepancies in 13C^{13}C chemical shifts >2 ppm may indicate conformational flexibility or crystal packing effects .
  • Purity Reassessment : Contaminants (e.g., residual solvents) can distort spectra; re-purify the sample and reanalyze .

Q. What strategies optimize impurity profiling in high-purity samples?

  • Methodological Answer :

  • Impurity Spiking : Introduce known impurities (e.g., decarboxylated byproducts from ) to calibrate detection limits.
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/basic environments) and monitor degradation products via LC-MS.
  • Method Validation : Establish precision (RSD <2%), accuracy (recovery 90–110%), and linearity (R2^2 >0.99) for quantitative impurity analysis .

Q. How can computational tools predict the compound’s reactivity and stability?

  • Methodological Answer :

  • Reactivity : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For example, the quinolin-4-one core may undergo nucleophilic attack at the carbonyl group .
  • Stability : Perform molecular dynamics simulations to assess thermal decomposition pathways. The 4-chlorobenzoyl group’s electron-withdrawing nature may enhance thermal stability compared to unsubstituted analogs .

Q. What experimental approaches are recommended for studying biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For instance, measure IC50_{50} values via dose-response curves.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the benzoyl group) to correlate structural features with activity. Use docking studies (AutoDock, Schrödinger) to predict binding modes .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Conformational Analysis : X-ray structures may reveal non-planar ring puckering (quantified using Cremer-Pople parameters), while NMR data in solution may average multiple conformers. Compare with computational models to resolve discrepancies .
  • Dynamic Effects : Variable-temperature NMR can detect conformational exchange broadening, explaining differences between solid-state (crystallography) and solution (NMR) data .

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